molecular formula C16H16N2O2S2 B2368057 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 2034464-88-3

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2368057
CAS No.: 2034464-88-3
M. Wt: 332.44
InChI Key: FWJWVCZUTZBKAP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a benzothiophene core linked to a thiophene moiety via a hydroxypropyl spacer. The urea functional group (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling interactions with biological targets through hydrogen bonding and dipole interactions. This compound is of interest in medicinal chemistry due to structural similarities with anticancer agents, such as combretastatin analogs and benzothiophene-based inhibitors .

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-16(20,10-17-15(19)18-14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)22-13/h2-9,20H,10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJWVCZUTZBKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features three distinct subunits:

  • Benzo[b]thiophene core : A bicyclic aromatic system providing planar rigidity and π-conjugation.
  • 2-Hydroxypropyl linker : A three-carbon chain with a hydroxyl group at the central carbon, enabling hydrogen bonding and conformational flexibility.
  • Thiophen-2-ylurea moiety : A substituted urea group linked to a thiophene heterocycle, contributing to electronic diversity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₉H₁₉N₂O₂S₂
Molecular Weight 379.5 g/mol
IUPAC Name 1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(thiophen-2-yl)urea
SMILES CC(CNC(=O)Nc1ccccs1)(C2=Cc3ccccc3S2)O

Synthetic Routes and Methodologies

Benzo[b]thiophene-2-carboxaldehyde Synthesis

The benzo[b]thiophene core is synthesized via a Friedel-Crafts acylation-thiolation sequence:

  • Friedel-Crafts Acylation :

    • Reaction of 2-nitrobenzaldehyde with methylthioglycolate in acetic anhydride yields methyl 2-(2-nitrobenzoylthio)acetate (72% yield).
    • Reduction using LiAlH₄ produces 2-(2-nitrobenzylthio)ethanol (65% yield).
  • Cyclization and Oxidation :

    • Treatment with PCl₃ induces cyclization to benzo[b]thiophene-2-methanol.
    • MnO₂ oxidation converts the alcohol to benzo[b]thiophene-2-carboxaldehyde (58% yield).

Hydroxypropyl Linker Installation

The hydroxypropyl spacer is introduced via a Grignard-epoxide ring-opening strategy:

  • Epoxide Formation :

    • Benzo[b]thiophene-2-carboxaldehyde reacts with vinyl magnesium bromide to form allylic alcohol.
    • Epoxidation using mCPBA yields 2-(oxiran-2-yl)benzo[b]thiophene (63% yield).
  • Nucleophilic Ring-Opening :

    • Reaction with ammonium hydroxide under microwave irradiation (100°C, 30 min) produces 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amine (78% yield).

Urea Bond Formation

The urea moiety is constructed via a two-step isocyanate coupling:

  • Thiophen-2-yl Isocyanate Preparation :

    • Phosgenation of thiophen-2-ylamine (triphosgene, DCM, 0°C) generates thiophen-2-yl isocyanate (89% yield).
  • Coupling Reaction :

    • 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amine reacts with thiophen-2-yl isocyanate in THF at 60°C for 12 hours, yielding the target urea (67% yield).
Table 2: Optimization of Urea Coupling Conditions
Parameter Optimal Value Yield Improvement
Solvent THF +22% vs. DCM
Temperature 60°C +15% vs. RT
Catalyst None -

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving >95% purity. Recrystallization from ethanol/water (1:1) enhances crystalline homogeneity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 6H, aromatic), 5.12 (s, 1H, OH), 4.01 (q, 2H, CH₂), 1.82 (s, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-S thiophene).

Mechanistic Insights and Byproduct Formation

Competing Pathways in Urea Synthesis

  • Isocyanate Hydrolysis : Residual moisture generates thiophen-2-ylamine, leading to symmetric urea byproducts (3–8% yield).
  • Epoxide Oligomerization : Elevated temperatures during linker synthesis induce dimerization (controlled via microwave irradiation).

Scalability and Industrial Relevance

Continuous-Flow Adaptation

A microreactor system (0.5 mL/min flow rate) reduces epoxide ring-opening time from 30 minutes to 2 minutes, achieving 84% yield at 100°C.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 23.4 (solvent recovery reduces PMI to 15.8).
  • E-Factor : 18.7 (primarily due to chromatographic purification).

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemical research, 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:

  • Synthesis of Heterocycles : The compound can act as a precursor in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.

Biology

Biologically, this compound shows promise as a bioactive molecule. Key applications include:

  • Drug Discovery : Its structural features suggest potential interactions with biological targets such as enzymes and receptors, making it a candidate for exploring new therapeutic agents.
  • Antimicrobial Activity : Studies have indicated that related thiophene derivatives exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL .

Medicine

The medicinal applications of this compound are noteworthy:

  • Potential Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth in vitro, suggesting that this compound could be explored for anticancer therapies .
  • Neuroprotective Effects : Some derivatives have shown potential in promoting nerve regeneration and protecting against neurodegenerative diseases by modulating neurotrophic factors .

Industry

In industrial applications, the compound can be utilized for developing new materials:

  • Polymer Chemistry : Its unique structural properties may lead to the creation of novel polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : The presence of thiophene rings may impart desirable characteristics to coatings and adhesives used in various applications.

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of thiophene derivatives similar to this compound. The results demonstrated significant activity against Gram-positive bacteria, supporting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity Assessment

Research on related compounds revealed their capacity to induce apoptosis in cancer cell lines. This suggests that this compound could be further studied for its anticancer properties, particularly its mechanisms of action against specific cancer types .

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several benzothiophene- and urea-containing derivatives. Key comparisons include:

Compound Name/Class Core Structure Substituents/Linkers Key Features Reference
Target Compound Benzothiophene + Thiophene Hydroxypropyl spacer, urea Flexible linker, dual heterocyclic system, hydrogen-bonding via urea -
Pyrimidin-2-ol/thiol analogs Benzofuran + Thiophene Pyrimidine ring (OH/SH) Rigid pyrimidine core, lacks benzothiophene
Benzothiophene acrylonitriles (31–33) Benzothiophene + Methoxyphenyl Acrylonitrile linker Anticancer activity (GI₅₀ <10–100 nM), overcomes P-gp resistance
Tetrazole analogs (I, II) Benzothiophene + Methoxyphenyl Tetrazole ring Planar benzothiophene, hydrogen-bonded chains in crystal packing
Tetrahydrobenzo[b]thiophene ureas (7a–d) Tetrahydrobenzothiophene + Benzoyl Hydrazono, benzoyl substituents Rigid, fused-ring system; lacks thiophene and hydroxypropyl
Benzimidazole urea (EPP) Benzimidazole + Nitrophenyl Urea linker Nitro group for electronic modulation; unrelated heterocycle

Pharmacological Activity

  • Anticancer Potential: Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) exhibit potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines, with reduced susceptibility to P-glycoprotein-mediated resistance .
  • Structural Activity Relationships (SAR): Benzothiophene vs. Urea vs. Tetrazole/Acrylonitrile: Urea’s hydrogen-bonding capacity contrasts with tetrazole’s acidity and acrylonitrile’s electrophilicity, suggesting divergent mechanisms of action . Hydroxypropyl Spacer: Introduces conformational flexibility absent in rigid analogs (e.g., tetrahydrobenzo[b]thiophene ureas), possibly improving solubility or receptor compatibility .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Tetrazole analogs (I, II) exhibit hydrogen-bonded chains parallel to specific axes, influenced by substituent dihedral angles (e.g., 60.94°–88.92° between benzothiophene and tetrazole) .
  • Solubility : Urea derivatives generally exhibit higher aqueous solubility than acrylonitriles or tetrazoles due to hydrogen-bonding capacity, though lipophilic benzothiophene and thiophene may counterbalance this .

Resistance and Selectivity

  • Benzothiophene acrylonitriles (e.g., compound 32) circumvent P-gp efflux pumps, a common resistance mechanism in cancer . The target compound’s urea group, if metabolically stable, may further reduce efflux susceptibility compared to electrophilic acrylonitriles.

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound belonging to the class of urea derivatives, characterized by its unique structural features that include benzo[b]thiophene moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.

Structural Characteristics

The compound's structure can be represented as follows:

1 2 Benzo b thiophen 2 yl 2 hydroxypropyl 3 thiophen 2 yl urea\text{1 2 Benzo b thiophen 2 yl 2 hydroxypropyl 3 thiophen 2 yl urea}

This structure contributes to its potential pharmacological properties, making it a subject of interest for further research and development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of benzo[b]thiophene have shown promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 0.30.45μg/mL0.3-0.45\,\mu g/mL, indicating potent activity against these cell lines .

CompoundCell Line TestedMIC (μg/mL)
1HCT1160.3
2MCF-70.45
3A5490.5

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have demonstrated that similar thiophene-based compounds exhibit significant activity against a range of bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, certain derivatives were found to have MIC values ranging from 2.7322.86μg/mL2.73-22.86\,\mu g/mL against drug-resistant strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit pathways critical for cancer cell proliferation and survival, such as the PI3K/mTOR signaling pathway.
  • DNA Intercalation : The planar structure of the thiophene rings allows for potential intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Efficacy : A study demonstrated that a structurally similar compound inhibited tumor growth in a mouse model (S180 homograft model), showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various benzo[b]thiophene derivatives against both Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations .

Q & A

Q. Critical Conditions :

  • Catalysts : Gold(I) for cyclization ; acid/base catalysts for urea bond formation.
  • Temperature : 80–120°C for cyclization; room temperature for urea coupling .
  • Solvents : 1,4-dioxane or dichloromethane for inert reaction environments .

How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and urea linkage (e.g., carbonyl peaks at ~160–170 ppm) .
  • IR Spectroscopy : C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • HPLC/MS : Purity assessment (>95%) and molecular weight verification .

What are the reported biological activities of analogous urea derivatives, and how do structural variations influence efficacy?

Advanced Research Question

  • Anticancer Activity : Thiophene and benzo[b]thiophene moieties enhance interaction with kinase domains (e.g., inhibition of tyrosine kinases) .
  • Antimicrobial Activity : Hydrophobic groups (e.g., trifluoromethylphenyl) improve membrane penetration .
  • Structural Insights :
    • Hydroxypropyl Group : Increases solubility but may reduce metabolic stability .
    • Thiophene vs. Benzodioxole : Thiophene improves electron-rich interactions with receptors .

Data Contradictions : Variability in IC50 values across studies may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles .

What challenges arise in optimizing reaction conditions for introducing the hydroxypropyl group, and how can they be mitigated?

Advanced Research Question

  • Challenges :
    • Steric Hindrance : Bulky benzo[b]thiophene core reduces nucleophilic substitution efficiency .
    • Side Reactions : Over-oxidation of hydroxypropyl to ketone derivatives .
  • Solutions :
    • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield hydroxyl during functionalization .
    • Flow Reactors : Improve heat/mass transfer for exothermic reactions .

How do researchers analyze contradictory data regarding the compound’s receptor binding affinity across studies?

Advanced Research Question

  • Methodological Adjustments :
    • Standardize assay protocols (e.g., consistent ATP concentrations in kinase assays) .
    • Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding .
  • Computational Modeling : Molecular docking to identify binding pose discrepancies due to protein flexibility .

What in silico and in vitro approaches are recommended for elucidating the mechanism of action?

Advanced Research Question

  • In Silico Tools :
    • Molecular Dynamics : Simulate urea derivative interactions with targets (e.g., COX-2, EGFR) .
    • QSAR Models : Correlate substituent electronegativity with activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 against purified targets (e.g., kinases) .
    • Cytotoxicity Screening : Use multi-dose protocols in cancer cell lines (e.g., MTT assay) .

What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question

  • Prodrug Design : Mask hydroxyl groups as esters to improve plasma stability .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles to reduce enzymatic degradation .
  • Accelerated Stability Testing : Monitor degradation products at 40°C/75% RH over 4 weeks .

How can structure-activity relationship (SAR) studies identify critical functional groups?

Advanced Research Question

  • Systematic Modifications :
    • Variation of Substituents : Compare analogues with/without hydroxypropyl, thiophene, or cyclopropyl groups .
    • Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., urea carbonyl) .
  • Data Analysis :
    • Cluster Analysis : Group compounds by activity profiles to pinpoint key moieties .
    • Free-Wilson vs. Hansch Analysis : Quantify contributions of substituents to activity .

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